molecular formula C9H9BrF3NO B13548274 1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

Katalognummer: B13548274
Molekulargewicht: 284.07 g/mol
InChI-Schlüssel: SKTILAOHOZATIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to an ethanamine backbone. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Vorbereitungsmethoden

The synthesis of 1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine typically involves several steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and 2,2,2-trifluoroethylamine.

    Reaction Conditions: The aldehyde group of 5-bromo-2-methoxybenzaldehyde is first converted to an imine using 2,2,2-trifluoroethylamine under acidic conditions.

    Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under basic conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine can be compared with other similar compounds, such as:

    1-(5-Bromo-2-methoxyphenyl)adamantane: This compound shares the bromine and methoxy groups but has an adamantane backbone, leading to different physical and chemical properties.

    5-Bromo-2-methoxyphenol: This compound lacks the trifluoromethyl and ethanamine groups, making it less versatile in certain chemical reactions.

    Tris(5-bromo-2-methoxyphenyl)antimony: This compound contains three 5-bromo-2-methoxyphenyl groups attached to an antimony atom, resulting in unique coordination chemistry and applications.

Eigenschaften

Molekularformel

C9H9BrF3NO

Molekulargewicht

284.07 g/mol

IUPAC-Name

1-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H9BrF3NO/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4,8H,14H2,1H3

InChI-Schlüssel

SKTILAOHOZATIA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)Br)C(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.